molecular formula C10H14O2 B13450768 1-(4'-Methoxyphenyl)proanol-methyl-d3

1-(4'-Methoxyphenyl)proanol-methyl-d3

Cat. No.: B13450768
M. Wt: 169.23 g/mol
InChI Key: RELLLNVFFUWXHI-FIBGUPNXSA-N
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Description

1-(4'-Methoxyphenyl)proanol-methyl-d3 is a deuterated analog of 1-(4-methoxyphenyl)propan-1-ol, where the methyl (-CH3) group attached to the propanol backbone is replaced with a deuterated methyl (-CD3) group. This isotopic substitution is often employed in pharmacokinetic and metabolic studies to track molecular behavior, as deuterium incorporation can alter metabolic stability without significantly changing the compound’s chemical reactivity .

Properties

Molecular Formula

C10H14O2

Molecular Weight

169.23 g/mol

IUPAC Name

3,3,3-trideuterio-1-(4-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3/i1D3

InChI Key

RELLLNVFFUWXHI-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(C1=CC=C(C=C1)OC)O

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4’-Methoxyphenyl)proanol-methyl-d3 involves the incorporation of deuterium atoms into the molecular structure. The synthetic route typically starts with the precursor compound, 1-(4’-Methoxyphenyl)propanol, which undergoes deuterium exchange reactions to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and catalysts to facilitate the exchange process. Industrial production methods may include large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4’-Methoxyphenyl)proanol-methyl-d3 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural features and biological activities of compounds related to 1-(4'-methoxyphenyl)proanol-methyl-d3:

Compound Name Substituents Key Activities References
1-(4'-Methoxyphenyl)-1,2,3-trihydroxypropane Methoxyphenyl + trihydroxypropane Potent inhibition of human carbonic anhydrase I/II (IC50 < acetazolamide)
1-(3',4'-Dihydroxyphenyl)-3-(4"-methoxyphenyl)-propane Dihydroxyphenyl + methoxyphenyl Anti-inflammatory (IC50 = 4.00 μM for NO inhibition in RAW264.7 cells)
(1E,4E)-1-(4'-Hydroxy-3'-methoxyphenyl)-deca-1,4-dien-3-one (M14) Hydroxy-methoxyphenyl + α,β-unsaturated ketone Anticancer (induces apoptosis in cancer cells; potency > [6]-shogaol)
4'-Methoxypropiophenone Methoxyphenyl + propanone Precursor for synthesis; no direct activity reported
1-(4-Hydroxy-3-methoxyphenyl)-5-hydroxy-3-deconone Hydroxy-methoxyphenyl + conjugated ketone Antimicrobial, antifungal, and remineralization properties (ginger derivatives)

Notes:

  • Methoxy positioning: Compounds with a 4'-methoxyphenyl group (e.g., 4'-methoxypropiophenone) often serve as synthetic intermediates, while hydroxylation at the 3' position (e.g., M14) enhances bioactivity .
  • Functional groups : The presence of α,β-unsaturated ketones (M14) or trihydroxypropane moieties correlates with enhanced enzyme inhibition or anticancer effects .
Enzyme Inhibition
  • 1-(4'-Methoxyphenyl)-1,2,3-trihydroxypropane : Exhibits superior inhibitory activity against human carbonic anhydrase (hCA) I/II compared to acetazolamide, a clinical diuretic. This is attributed to hydrogen bonding between the trihydroxy groups and the enzyme’s active site .
  • 1-(3',4'-Dihydroxyphenyl)-3-(4"-methoxyphenyl)-propane: Shows strong anti-inflammatory effects via NO inhibition (IC50 = 4.00 μM), outperforming the positive control L-NMMA (IC50 = 10.18 μM) .
Anticancer Activity
  • Metabolites M14 and M15: Derived from [6]-shogaol, these compounds induce apoptosis in cancer cells. M14, with its conjugated dienone structure, demonstrates greater potency than the parent compound .
Antimicrobial and Remineralization Effects
  • 1-(4'-Hydroxy-3'-methoxyphenyl)-5-hydroxy-3-deconone: A ginger-derived compound with antimicrobial properties and fluoride content, contributing to dental enamel remineralization .

Metabolic Stability and Deuterium Effects

While direct data on 1-(4'-Methoxyphenyl)proanol-methyl-d3 is unavailable, deuterium incorporation in analogous compounds is known to:

  • Reduce metabolic degradation : Deuterated methyl groups resist cytochrome P450-mediated oxidation, prolonging half-life .
  • Retain bioactivity : Isotopic substitution typically preserves the parent compound’s pharmacological profile, as seen in deuterated drugs like deutetrabenazine.

Biological Activity

1-(4'-Methoxyphenyl)proanol-methyl-d3, also known as (R,S)-Equol-d4, is a deuterated analog of equol, a nonsteroidal estrogen derived from the metabolism of the soy isoflavone daidzein. This compound has garnered attention in scientific research due to its potential biological activities, particularly in relation to estrogenic effects, bone health, and metabolic pathways.

  • Molecular Formula : C15H14O3
  • Molecular Weight : 246.298 g/mol
  • IUPAC Name : 2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol
  • CAS Number : 1216469-13-4

1-(4'-Methoxyphenyl)proanol-methyl-d3 exhibits its biological activity primarily through its interaction with estrogen receptors, particularly estrogen receptor beta (ERβ). This interaction can modulate the activity of estrogen-responsive genes and pathways, influencing various physiological processes such as:

  • Bone health : Promoting osteogenesis and collagen synthesis.
  • Cardiovascular health : Potentially reducing risks associated with menopause and osteoporosis.

Estrogenic Activity

Research indicates that (R,S)-Equol-d4 displays significant estrogenic activity. It binds to ERβ with high affinity, which is crucial for mediating its effects on bone density and cardiovascular health. The compound's ability to mimic estrogen makes it a valuable candidate for therapeutic applications in postmenopausal women.

Osteogenic Induction

Studies have demonstrated that (R,S)-Equol-d4 can enhance osteogenic differentiation in human periodontal ligament stem cells (hPDLSCs). The compound promotes the expression of osteogenic markers such as BMP2 and RUNX2, which are essential for bone formation and maintenance.

Compound Osteogenic Marker Expression Cell Viability
(R,S)-Equol-d4Increased BMP2 expression>90% at 100 nM
Control (No treatment)Baseline levels100%

Cytotoxicity Profile

The cytotoxic effects of (R,S)-Equol-d4 have been evaluated in vitro. At concentrations up to 300 nM, the compound showed no significant toxicity on hPDLSCs over a period of five days. This suggests a favorable safety profile for further therapeutic exploration.

Study on Osteogenic Differentiation

A recent study focused on the osteogenic potential of various compounds, including (R,S)-Equol-d4. The results indicated that this compound significantly enhanced the differentiation of hPDLSCs into osteoblasts when compared to controls. The mechanism was linked to the activation of signaling pathways involving ERK and PI3K, which are critical for osteogenesis.

Comparative Analysis with Other Isoflavones

In comparative studies with other isoflavones such as daidzein and genistein, (R,S)-Equol-d4 exhibited superior efficacy in promoting osteogenic differentiation and enhancing collagen synthesis. This underscores its potential as a more effective therapeutic agent in bone-related conditions.

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